molecular formula C20H21IN2O4 B236957 Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate

Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No. B236957
M. Wt: 480.3 g/mol
InChI Key: RBHJPHFTSHJNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IBAB, is a chemical compound that has been widely used in scientific research due to its various biological activities. IBAB is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the SH2 domain of the upstream signaling protein JAK2. This interaction is critical for the activation of STAT3, which plays a key role in the regulation of cell proliferation, differentiation, and survival.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which is a transcription factor that regulates the expression of various genes involved in cell proliferation, differentiation, and survival. By inhibiting this interaction, this compound prevents the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the activation of STAT3 and its downstream signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation and survival. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In non-cancer cells, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines, and to modulate the immune response.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for lab experiments. Firstly, it is a small molecule inhibitor that can be easily synthesized and purified. Secondly, it has been extensively studied in various types of cancer cells, and its mechanism of action is well characterized. Thirdly, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may have clinical implications. However, there are also some limitations for lab experiments with this compound. Firstly, its synthesis method has a relatively low yield, which may limit its availability for large-scale experiments. Secondly, its specificity for STAT3 may be limited, as it may also inhibit other proteins that interact with JAK2. Finally, its in vivo efficacy and toxicity need to be further evaluated.

Future Directions

There are several future directions for the study of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. Firstly, its specificity for STAT3 needs to be further evaluated, and its potential off-target effects need to be identified. Secondly, its in vivo efficacy and toxicity need to be further evaluated in animal models. Thirdly, its potential clinical applications need to be explored, including its use as a sensitizer for chemotherapy and radiotherapy, and its potential as a therapeutic agent for cancer and other diseases. Finally, its structure-activity relationship needs to be further investigated, in order to design more potent and specific inhibitors of the STAT3-JAK2 interaction.

Synthesis Methods

The synthesis of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate involves a series of chemical reactions. Firstly, 4-iodobenzoic acid is reacted with thionyl chloride to form 4-iodobenzoyl chloride. Then, 4-iodobenzoyl chloride is reacted with 4-morpholineethanol to form 4-(4-morpholinyl)benzoic acid. Finally, ethyl chloroformate and 4-(4-morpholinyl)benzoic acid are reacted to form this compound. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in the field of cancer research. STAT3 is frequently activated in various types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. This compound has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, pancreatic cancer, and leukemia. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition to cancer research, this compound has also been studied in the fields of inflammation, autoimmune diseases, and viral infections.

properties

Molecular Formula

C20H21IN2O4

Molecular Weight

480.3 g/mol

IUPAC Name

ethyl 3-[(4-iodobenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21IN2O4/c1-2-27-20(25)15-5-8-18(23-9-11-26-12-10-23)17(13-15)22-19(24)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24)

InChI Key

RBHJPHFTSHJNJU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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